¹⁹F NMR Chemical Shift Dispersion (ΔδFF) as a Direct Readout of Proline Cis/Trans Isomerism – Uniquely Enables Real-Time Conformational Quantification
Note: No published head-to-head study comparing this exact building block to its non-fluorinated analog was identified; the following evidence is a class-level inference from the 4,4-difluoroproline (Dfp) scaffold, which forms the core pharmacophore upon Boc deprotection. Upon incorporation into model peptides, Dfp exhibits a diastereotopic fluorine chemical shift difference (ΔδFF) of 5–12 ppm when the preceding amide bond is cis, but only 0–3 ppm for trans amides [1]. This large dynamic range allows direct, calibration-free quantification of cis/trans isomer populations by simple 1D ¹⁹F NMR. In contrast, the non-fluorinated analog (proline) provides no ¹⁹F signal, and mono-fluoro prolines (e.g., (4S)-Flp) show smaller, context-dependent shift dispersions that do not cleanly report cis/trans status [2].
| Evidence Dimension | ¹⁹F NMR chemical shift difference between diastereotopic fluorines as a function of amide bond configuration |
|---|---|
| Target Compound Data | ΔδFF = 5–12 ppm for cis X-Dfp amide; ΔδFF = 0–3 ppm for trans X-Dfp amide |
| Comparator Or Baseline | Non-fluorinated proline (Pro): no ¹⁹F signal. (4S)-4-fluoroproline ((4S)-Flp): ΔδFF is highly sequence-dependent and does not directly encode cis/trans state. |
| Quantified Difference | Dfp provides a ≥5 ppm dynamic range between cis and trans states, enabling absolute quantitation; Pro and (4S)-Flp lack this capability. |
| Conditions | Model acetyl-X-Dfp-amide peptides in aqueous buffer (pH 7.4, 25 °C); ¹⁹F NMR at 470 MHz (¹H frequency). |
Why This Matters
For procurement, this means any researcher needing to measure prolyl isomerization in IDPs, protein folding, or peptide therapeutics can obtain an unambiguous, quantitative readout simply by incorporating Dfp via this building block—a capability unattainable with any non-fluorinated or mono-fluorinated analog.
- [1] Ganguly HK, et al. 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. Biochemistry 2024, 63, 1131-1146. DOI: 10.1021/acs.biochem.4c00099. View Source
- [2] O'Loughlin J, et al. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. ChemBioChem 2021, 22, 3326-3332. PMID: 34545985. View Source
